Cas no 41173-70-0 (1-Ethyl-3,4-dihydroisoquinoline)

1-Ethyl-3,4-dihydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-3,4-dihydroisoquinoline

- AKOS030605554

- 1-ETHYL-3,4-DIHYDRO-ISOQUINOLINE

- C75091

- CS-7010

- CS-0163115

- SCHEMBL7509399

- VCOBPTBHSCXEHW-UHFFFAOYSA-N

- 41173-70-0

- DTXSID40447975

- DTXCID40398796

- 1-Ethyl-3,4-dihydroisoquinoline

-

- MDL: MFCD02179236

- インチ: InChI=1S/C11H13N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6H,2,7-8H2,1H3

- InChIKey: VCOBPTBHSCXEHW-UHFFFAOYSA-N

- ほほえんだ: CCC1=NCCC2=C1C=CC=C2

計算された属性

- せいみつぶんしりょう: 159.104799419g/mol

- どういたいしつりょう: 159.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 12.4Ų

1-Ethyl-3,4-dihydroisoquinoline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1-Ethyl-3,4-dihydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X32805-1g |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 96% | 1g |

¥1728.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV037-50mg |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 96% | 50mg |

347.0CNY | 2021-07-14 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD729652-1g |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 96% | 1g |

¥1038.0 | 2024-04-18 | |

| Alichem | A189004609-1g |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 96% | 1g |

$463.50 | 2023-09-02 | |

| Ambeed | A277910-100mg |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 95% | 100mg |

$49.0 | 2025-02-25 | |

| Ambeed | A277910-250mg |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 96% | 250mg |

$95.0 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BV037-100mg |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 96% | 100mg |

634CNY | 2021-05-07 | |

| 1PlusChem | 1P01FPDQ-100mg |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 96% | 100mg |

$35.00 | 2024-05-02 | |

| Aaron | AR01FPM2-100mg |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 96% | 100mg |

$58.00 | 2025-02-12 | |

| Aaron | AR01FPM2-1g |

1-Ethyl-3,4-dihydroisoquinoline |

41173-70-0 | 96% | 1g |

$245.00 | 2025-02-12 |

1-Ethyl-3,4-dihydroisoquinoline 関連文献

-

1. Photocyclisation of enamides. Part VIII. Synthesis of 13-methylberbines; total synthesis of (±)-cavidineIchiya Ninomiya,Takeaki Naito,Hisashi Takasugi J. Chem. Soc. Perkin Trans. 1 1975 1791

1-Ethyl-3,4-dihydroisoquinolineに関する追加情報

Introduction to 1-Ethyl-3,4-dihydroisoquinoline (CAS No. 41173-70-0)

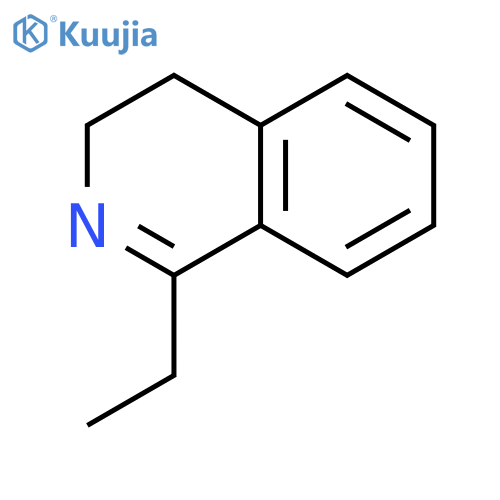

1-Ethyl-3,4-dihydroisoquinoline, identified by its Chemical Abstracts Service (CAS) number 41173-70-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological potential. The structural framework of 1-Ethyl-3,4-dihydroisoquinoline consists of a benzene ring fused with a pyridine ring, with an ethyl substituent at the 1-position and a dihydroisoquinoline moiety at the 3,4 positions. Such structural features contribute to its unique chemical properties and make it a valuable scaffold for the development of novel therapeutic agents.

The isoquinoline scaffold is well-documented for its role in various pharmacological applications, including analgesics, antitumor agents, and neuroprotective compounds. The dihydroisoquinoline derivative, in particular, has been extensively studied for its potential in modulating neurotransmitter systems and inhibiting specific enzymes involved in disease pathways. Recent advancements in synthetic chemistry have enabled the efficient preparation of derivatives like 1-Ethyl-3,4-dihydroisoquinoline, facilitating further exploration of its pharmacological profile.

In the realm of medicinal chemistry, 1-Ethyl-3,4-dihydroisoquinoline has been investigated for its potential as an intermediate in the synthesis of more complex bioactive molecules. Its ability to serve as a versatile building block allows chemists to modify its structure through various functional group transformations, thereby tailoring its biological activity for specific therapeutic targets. For instance, modifications at the 1-position or within the dihydroisoquinoline ring can enhance binding affinity to target proteins or enzymes, making it a promising candidate for drug discovery.

Recent research has highlighted the pharmacological relevance of 1-Ethyl-3,4-dihydroisoquinoline in addressing neurological disorders. Studies suggest that this compound may exhibit neuroprotective effects by modulating mitochondrial function and inhibiting oxidative stress pathways. Additionally, its interaction with monoamine transporters has been explored as a potential strategy for treating conditions such as depression and Parkinson’s disease. These findings underscore the importance of 1-Ethyl-3,4-dihydroisoquinoline as a lead compound in developing next-generation therapeutics.

The synthesis of 1-Ethyl-3,4-dihydroisoquinoline typically involves multi-step organic reactions that leverage palladium-catalyzed cross-coupling and cyclization processes. These synthetic methodologies ensure high yield and purity, which are critical for subsequent pharmacological testing. The compound’s stability under various conditions also makes it suitable for industrial-scale production if further developed into a commercial product.

From a computational chemistry perspective, virtual screening and molecular docking studies have been employed to evaluate the binding interactions of 1-Ethyl-3,4-dihydroisoquinoline with biological targets. These studies have provided insights into its mechanism of action and have identified potential off-target effects that need to be addressed during drug development. The integration of computational tools with experimental data has accelerated the process of optimizing 1-Ethyl-3,4-dihydroisoquinoline derivatives for improved efficacy and safety profiles.

The pharmaceutical industry continues to explore novel analogs of 1-Ethyl-3,4-dihydroisoquinoline to expand its therapeutic applications. By incorporating structural motifs known to enhance bioavailability or metabolic stability, researchers aim to develop drugs with improved pharmacokinetic properties. Furthermore, interdisciplinary approaches combining organic synthesis with biocatalysis offer sustainable routes to producing complex derivatives while minimizing environmental impact.

In conclusion,1-Ethyl-3,4-dihydroisoquinoline (CAS No. 41173-70-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for further development into therapeutic agents targeting neurological and other diseases. As synthetic methodologies advance and computational tools become more sophisticated,1-Ethyl-3,4-dihydroisoquinoline derivatives are likely to play an increasingly important role in addressing unmet medical needs.

41173-70-0 (1-Ethyl-3,4-dihydroisoquinoline) 関連製品

- 1353855-93-2(4-bromo-3-cyclopropylaniline)

- 58457-24-2(5-chloro-4-nitrothiophene-2-sulfonyl chloride)

- 1256786-27-2(5-Bromo-2-methoxypyridine-4-carbonitrile)

- 89033-79-4(4-(CHLOROMETHYL)-1,2-THIAZOLE)

- 777952-91-7(N-cyclobutylsulfamoyl chloride)

- 1447607-76-2(2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL)

- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)

- 896382-96-0(1-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoylpiperidine-4-carboxamide)

- 91908-44-0(N-(2,2-Diethoxyethyl)pyridine-4-carboxamide)

- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)